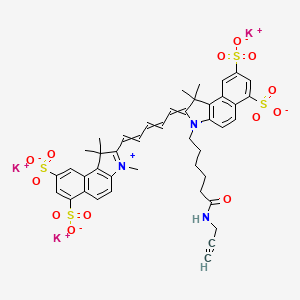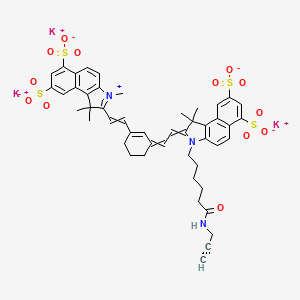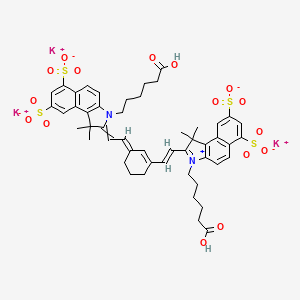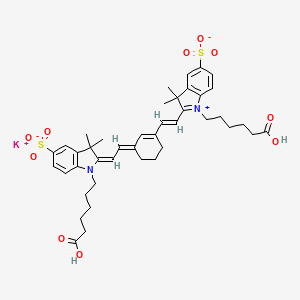
T3SS inhibitor III-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T3SS inhibitor III-7 is a novel inhibitor of the type III secretion system (T3SS), acting as a anti-microbial agent against Xanthomonas oryzae pv. oryzae (Xoo).
Wissenschaftliche Forschungsanwendungen
Targeting the Type III Secretion System (T3SS) in Bacterial Infections : T3SS is a crucial virulence mechanism utilized by bacterial pathogens like those causing pneumonia, gastroenteritis, and typhoid fever. Inhibitors of T3SS, such as III-7, can prevent disease by disabling this mechanism, offering an alternative to traditional antibiotics, especially against antibiotic-resistant bacteria (Marshall & Finlay, 2014).
Methods for Identifying T3SS Inhibitors : Various techniques like knockout mutations, tagged inhibitor pull-down assays, and targeted identification methods are used to identify and study the targets and mechanisms of T3SS inhibitors, contributing to drug development and research applications (Condry & Nilles, 2017).
Discovery and Characterization of T3SS Inhibitors : The search for inhibitors involves cellular reporter assays applied to large compound libraries. Identified inhibitors selectively block T3SS with minimal cytotoxicity and no effects on bacterial growth, making them potential therapeutic options (Aiello et al., 2010).
Resistance to T3SS Inhibitors : Research on mutations conferring resistance to T3SS inhibitors, like phenoxyacetamides, helps understand their molecular targets and mechanisms, guiding the development of more effective inhibitors (Bowlin et al., 2014).
Natural Products as T3SS Inhibitors : Certain natural compounds have been identified as T3SS inhibitors, providing insights into nature's ability to modulate bacterial-host interactions and offering potential drug development opportunities (Pendergrass & May, 2019).
Characterization of T3SS Inhibitor Mode of Action : Using various assays, researchers can distinguish between inhibitors that impact different stages of T3SS assembly and function, contributing to a better understanding of their mode of action (Morgan et al., 2018).
Animal Models for T3SS Research : Animal models are crucial for studying T3SS activity and the efficacy of T3SS inhibitors in vivo. These models help understand if T3SS inhibition enables the host to clear infections, which is vital for drug and vaccine development (Hotinger & May, 2019).
Small-Molecule T3SS Inhibitors : The discovery of small-molecule inhibitors targeting the secretion and translocation of bacterial effector proteins has been a significant advancement. These inhibitors reduce the pathogenicity of bacteria by targeting their virulence rather than survival, which may reduce the development of drug-resistant strains (Gu et al., 2015).
Eigenschaften
Molekularformel |
C14H9F2NO2S2 |
|---|---|
Molekulargewicht |
325.3478 |
IUPAC-Name |
(5-(2,4-Difluorophenyl)furan-2-yl)(2-thioxothiazolidin-3-yl)methanone |
InChI |
InChI=1S/C14H9F2NO2S2/c15-8-1-2-9(10(16)7-8)11-3-4-12(19-11)13(18)17-5-6-21-14(17)20/h1-4,7H,5-6H2 |
InChI-Schlüssel |
DIMIFZJMAKDBOY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C2=CC=C(F)C=C2F)O1)N3C(SCC3)=S |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
T3SS inhibitor III-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



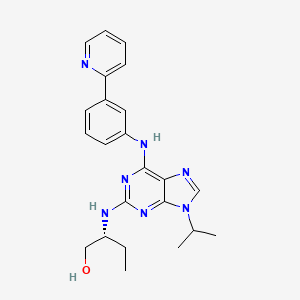
![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)
